2-cyano-3-(4-hydroxyphenyl)-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide
Description
This compound is a cyano-enamide derivative featuring a thiazole core substituted with a 2,4,5-trimethylphenyl group at the 4-position and a 4-hydroxyphenylacrylonitrile moiety at the 2-position. Its molecular formula is C₂₇H₂₃N₃O₂S, with a molecular weight of 461.56 g/mol (calculated). The structure combines electron-withdrawing (cyano, thiazole) and electron-donating (hydroxyphenyl) groups, which may influence its physicochemical properties and biological interactions. catalog entries) suggest synthetic routes involving condensation reactions between thiazole amines and acrylonitrile derivatives .
Properties
IUPAC Name |
2-cyano-3-(4-hydroxyphenyl)-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-13-8-15(3)19(9-14(13)2)20-12-28-22(24-20)25-21(27)17(11-23)10-16-4-6-18(26)7-5-16/h4-10,12,26H,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGZYDOTNVHQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CSC(=N2)NC(=O)C(=CC3=CC=C(C=C3)O)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Enamine Ltd. Building Blocks Catalogue
The Enamine Ltd. catalog () lists several structurally related compounds, enabling a systematic comparison:
Key Structural Differences:
- Aromatic Substitution : The 2,4,5-trimethylphenyl group in the target compound introduces steric bulk compared to the trifluoromethyl group in 866156-40-3, which may affect binding to hydrophobic targets .
- Hydrogen-Bonding Potential: The 4-hydroxyphenyl group in the target compound provides a hydrogen-bond donor site absent in 109314-45-6, which lacks hydroxyl or nitro substituents .
Physicochemical Properties
- Solubility: The hydroxyl and cyano groups in the target compound likely improve aqueous solubility compared to EN300-26617558 (nitro/morpholinyl) or 109314-45-6 (nonpolar phenoxy). However, the 2,4,5-trimethylphenyl group may reduce solubility in polar solvents .
- Thermal Stability : Thiazole derivatives generally exhibit high thermal stability. The methyl groups on the phenyl ring in the target compound may enhance stability compared to nitro-substituted analogs like EN300-26607662, where nitro groups can decompose under heat .
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing: The target compound’s hydroxyl and cyano groups may form hydrogen-bonding networks, as observed in Etter’s graph set analysis (e.g., R₂²(8) motifs), which stabilize crystal structures .
- Validation : Tools like SHELXL () and PLATON () are critical for validating the geometry and intermolecular interactions of such compounds during crystallographic studies .
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